![molecular formula C15H24N2O5 B8494702 tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate](/img/structure/B8494702.png)
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with tert-butoxycarbonylamino-propoxy and hydroxymethyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection. One common synthetic route starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the nucleophilic substitution of the protected amino group with a propoxy group. The final step involves the deprotection of the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyridine derivatives with aldehyde or carboxylic acid functionalities.
科学的研究の応用
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl groups can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(3-Tert-butoxycarbonylamino-propoxy)benzoic acid: This compound has a similar structure but with a benzoic acid moiety instead of a pyridine ring.
4-(3-Tert-butoxycarbonylamino-propoxy)phenylboronic acid: This compound features a boronic acid group, which imparts different chemical properties and reactivity.
Uniqueness
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate is unique due to the presence of both hydroxymethyl and tert-butoxycarbonylamino groups on a pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C15H24N2O5 |
|---|---|
分子量 |
312.36 g/mol |
IUPAC名 |
tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-5-4-6-21-13-7-11(9-18)17-12(8-13)10-19/h7-8,18-19H,4-6,9-10H2,1-3H3,(H,16,20) |
InChIキー |
AUQDNWZOPTWWQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=NC(=C1)CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
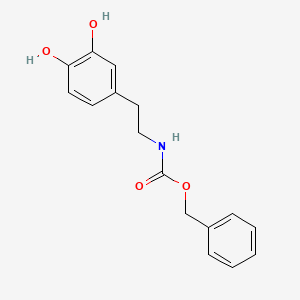
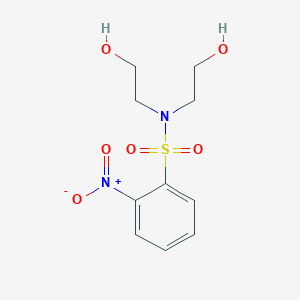
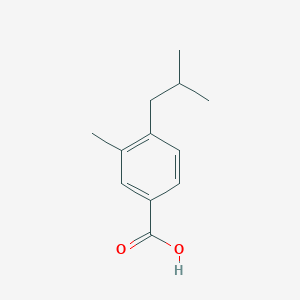
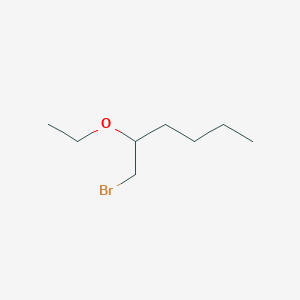
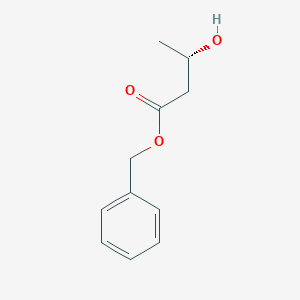
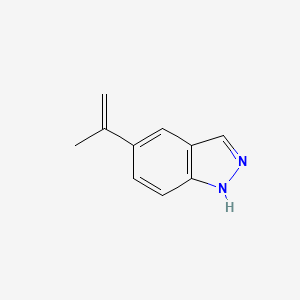
![1-(Difluoromethyl)-8-phenyl-[1,2,4]triazolo[4,3-a][1,5]naphthyridin-7(6H)-one](/img/structure/B8494662.png)
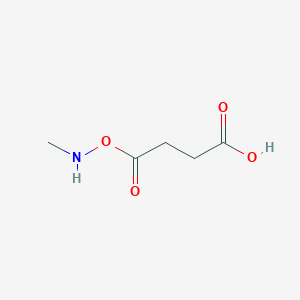
![1-Chloro-3-(5-chlorobenzo[b]thiophen-3-yl)-propan-2-one](/img/structure/B8494669.png)
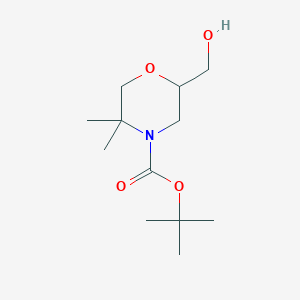


![3-Bromo-5-(1-bromoethyl)pyrazolo[1,5-a]pyridine](/img/structure/B8494716.png)
![(2-[1,2,3]Triazol-2-yl-phenyl)-acetic acid](/img/structure/B8494725.png)
